2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide involves multiple steps. The starting materials typically include 2,4-dichlorophenol and trichloroacetic acid. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Step 1: 2,4-dichlorophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Step 2: The resulting product is then reacted with trichloroacetic acid and a sulfonamide derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural elements.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable properties.
Mecoprop (MCPP): A related compound used in weed control.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler compounds like 2,4-D or 2,4,5-T. Its ability to interact with multiple molecular targets makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C18H16Cl5N3O5S |
---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
N-[1-[(4-acetamidophenyl)sulfonylamino]-2,2,2-trichloroethyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H16Cl5N3O5S/c1-10(27)24-12-3-5-13(6-4-12)32(29,30)26-17(18(21,22)23)25-16(28)9-31-15-7-2-11(19)8-14(15)20/h2-8,17,26H,9H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
KCKKHWUPOBJBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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